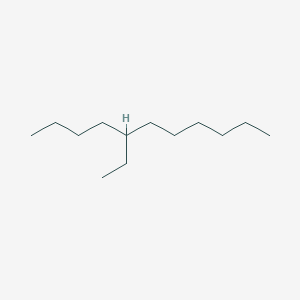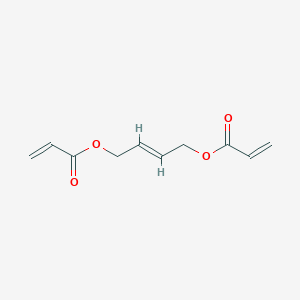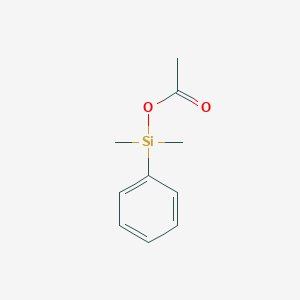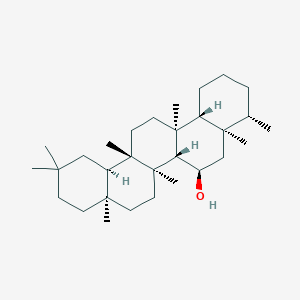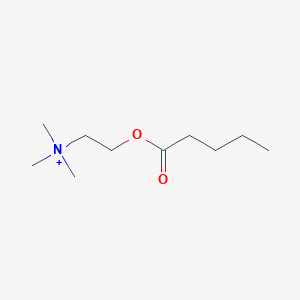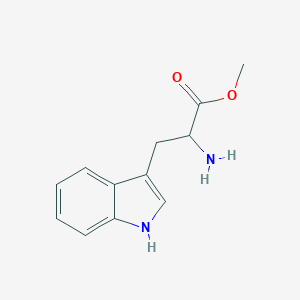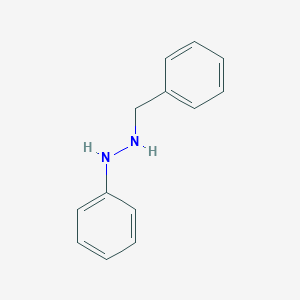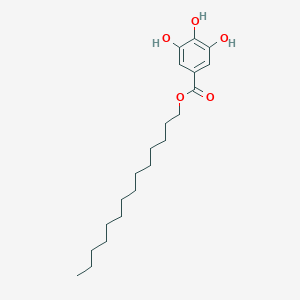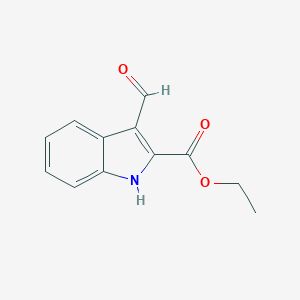
3-ホルミル-1H-インドール-2-カルボン酸エチル
概要
説明
Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
Ethyl 3-formyl-1H-indole-2-carboxylate has numerous applications in scientific research. It is used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and various disorders . Additionally, it has shown potential as an antiviral agent, particularly against influenza A and hepatitis C virus . Its diverse biological activities make it a valuable compound in medicinal chemistry and drug development.
作用機序
Target of Action
Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to interact with various targets, including CRTH2 receptors , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptors , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .
Mode of Action
The compound’s interaction with its targets leads to various biological changes. For instance, as an IDO inhibitor, it can modulate the immune response by affecting tryptophan metabolism . As a CRTH2 antagonist, it can influence inflammatory responses
Biochemical Pathways
Ethyl 3-formyl-1H-indole-2-carboxylate can affect several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting IDO, it can influence the kynurenine pathway, which plays a role in immune regulation . As a CRTH2 antagonist, it can affect the prostaglandin D2 pathway, which is involved in inflammation .
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability
Result of Action
The molecular and cellular effects of ethyl 3-formyl-1H-indole-2-carboxylate’s action depend on its specific targets and the biological context. For example, as an IDO inhibitor, it could potentially suppress the immune response . As a CRTH2 antagonist, it could potentially reduce inflammation
準備方法
The synthesis of ethyl 3-formyl-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl formate under specific conditions. One common method includes dissolving indole-2-carboxylic acid in thionyl chloride at 0°C, followed by the addition of absolute ethanol at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Ethyl 3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, malononitrile, and ethyl cyanoacetate . Major products formed from these reactions include benzofuro[3,2-b]indole and pyrazolo[1,2-b]phthalazines .
類似化合物との比較
Ethyl 3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as ethyl indole-2-carboxylate and indole-3-acetic acid . While all these compounds share the indole nucleus, ethyl 3-formyl-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
特性
IUPAC Name |
ethyl 3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMDXSOGQARCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408416 | |
| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18450-27-6 | |
| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Q1: What makes ethyl 3-formyl-1H-indole-2-carboxylate a useful starting material in organic synthesis?
A1: The structure of ethyl 3-formyl-1H-indole-2-carboxylate features two key reactive groups: an aldehyde at the 3-position and an ethyl ester at the 2-position of the indole ring. These functionalities allow for diverse chemical transformations. For instance, the aldehyde readily undergoes condensation reactions with various nucleophiles, as demonstrated by its reactions with thiosemicarbazide [], hydrazine derivatives [], and active methylene compounds like 2-thiohydantoin and rhodanine []. These reactions provide access to a wide range of substituted indoles, including aplysinopsin and β-carboline thiohydantoin analogues [], and pyridazino[4,5-b]indoles [], which often exhibit interesting biological properties.
Q2: What biological activities have been reported for compounds derived from ethyl 3-formyl-1H-indole-2-carboxylate?
A2: Studies show that derivatives of ethyl 3-formyl-1H-indole-2-carboxylate possess promising antimicrobial and anticancer activities. For example, a series of 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives, synthesized from ethyl 3-formyl-1H-indole-2-carboxylate, demonstrated moderate in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, indolyl-hydrazones derived from this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) [], with some exhibiting significant kinase inhibition against targets such as PI3K, CDK2, AKT-1, and EGFR [].
Q3: How does the structure of the synthesized compounds influence their biological activity?
A3: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on biological activity. For instance, the study investigating indolyl-hydrazones as kinase inhibitors found that the presence of specific substituents on the hydrazone moiety significantly influenced their potency against MCF-7 cells and their kinase inhibition profiles []. This highlights the importance of systematic structural modifications and SAR studies to optimize the desired biological activity of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
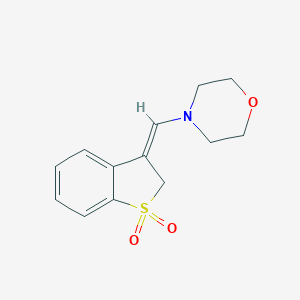
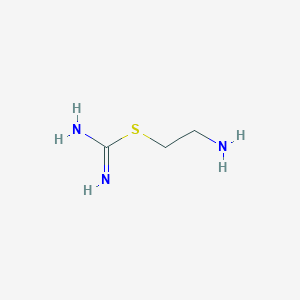
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
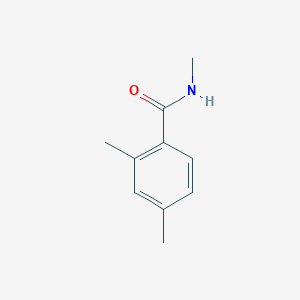
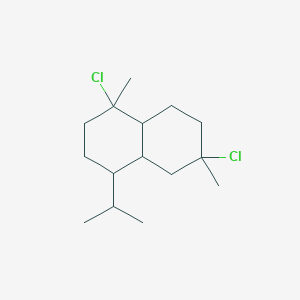
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
